molecular formula C18H24Al2O24 B12662948 Dialuminium tris(D-glucarate) CAS No. 84878-15-9

Dialuminium tris(D-glucarate)

Cat. No.: B12662948
CAS No.: 84878-15-9
M. Wt: 678.3 g/mol
InChI Key: MDBWNKIVVXMWEI-GFPJEPEZSA-H
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Description

Dialuminium tris(D-glucarate) is an aluminum coordination complex derived from D-glucaric acid (COOH·(CHOH)₄·COOH), a sugar acid formed by the oxidation of D-glucose. D-Glucarate derivatives are known for enhancing detoxification processes, such as glucuronidation, which eliminates carcinogens and toxins . The aluminum counterpart may share similar biochemical interactions but with distinct solubility, stability, and bioavailability profiles due to its metal center.

Properties

CAS No.

84878-15-9

Molecular Formula

C18H24Al2O24

Molecular Weight

678.3 g/mol

IUPAC Name

dialuminum;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2-,3-,4+;;/m000../s1

InChI Key

MDBWNKIVVXMWEI-GFPJEPEZSA-H

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Al+3].[Al+3]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dialuminium tris(D-glucarate) can be synthesized through the reaction of aluminum salts with D-glucaric acid or its salts. One common method involves the reaction of aluminum chloride with potassium D-glucarate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of dialuminium tris(D-glucarate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminum salts and D-glucaric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained through crystallization and purification techniques .

Chemical Reactions Analysis

Structural Composition and Identifiers

Dialuminium tris(D-glucarate) consists of three D-glucarate anions (C₆H₁₀O₈⁻) coordinated to two Al³⁺ ions. Key identifiers include:

  • Molecular Formula : C₁₈H₂₄Al₂O₂₄

  • Molecular Weight : 678.3 g/mol

  • IUPAC Name : Dialuminum; (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

  • SMILES : [C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Al+3].[Al+3]

  • InChI : 1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2-,3-,4+;;/m000../s1

Property Value/Description
Molecular Formula C₁₈H₂₄Al₂O₂₄
Molecular Weight 678.3 g/mol
SMILES Depicts three glucarate ligands and two Al³⁺ ions

Potential Hydrolysis and Stability

Reaction Hypothesis :

Al2(C6H9O8)36+H2OAl3++C6H9O8+H+(under acidic conditions)\text{Al}_2(\text{C}_6\text{H}_9\text{O}_8)_3^{6-} + \text{H}_2\text{O} \rightarrow \text{Al}^{3+} + \text{C}_6\text{H}_9\text{O}_8^- + \text{H}^+ \quad (\text{under acidic conditions})

Coordination Chemistry and Ligand Substitution

Aluminum(III) typically forms octahedral complexes with ligands such as hydroxide or carboxylate groups. In dialuminium tris(D-glucarate), the D-glucarate ligands likely bind via their carboxylate groups, leaving hydroxyl groups available for further interactions. Potential reactions include:

  • Ligand substitution : Replacement of glucarate ligands by other ions (e.g., hydroxide, water) under specific conditions.

  • Redox reactions : Aluminum is generally redox-inert under physiological conditions, but extreme environments could induce redox activity.

Metabolic Pathways and Biochemical Interactions

While dialuminium tris(D-glucarate) itself is not directly studied, D-glucarate (as in calcium glucarate) inhibits β-glucuronidase, an enzyme involved in detoxification . If the aluminum complex retains glucarate’s bioactivity, it may similarly modulate β-glucuronidase activity, though the aluminum’s role (e.g., enhancing stability or altering bioavailability) remains unclear.

Data Gaps and Future Research Directions

  • Direct experimental data : No studies explicitly investigate dialuminium tris(D-glucarate)’s reactivity.

  • Toxicity and bioavailability : The aluminum component raises questions about safety and metabolic processing.

  • Comparison with calcium analogs : How does the aluminum influence glucarate’s biochemical effects compared to calcium glucarate?

Scientific Research Applications

Dialuminium tris(D-glucarate) has several scientific research applications:

Mechanism of Action

The mechanism of action of dialuminium tris(D-glucarate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes involved in the metabolism of D-glucaric acid, modulating their activity. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in industrial applications where it is used to sequester metals .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Calcium D-Glucarate
  • Function : Enhances glucuronidation, supports detoxification, and is used in supplements .
  • Key Difference: Calcium D-glucarate is water-soluble and non-toxic at therapeutic doses, whereas aluminum salts (e.g., dialuminium chloride pentahydroxide) hydrolyze in water to form aluminum hydroxide species, which may bioaccumulate in aquatic systems .
(b) Aluminium Sulphate Solution
  • Chemical Formula : Al₂(SO₄)₃ (Dialuminium Sulphate Solution) .
  • Function : Used in water treatment and industrial processes.
  • Key Difference : Unlike dialuminium tris(D-glucarate), aluminium sulphate is highly acidic and corrosive, with environmental concerns related to aluminum ion release .
(c) Dialuminium Chloride Pentahydroxide
  • Chemical Formula : Al₂Cl(OH)₅ .
  • Properties: Highly water-soluble, dissociates into aluminum hydroxide and chloride ions. Not classified as a persistent, bioaccumulative, or toxic (PBT) substance .
  • Key Difference : While both are aluminum salts, dialuminium chloride pentahydroxide lacks the organic D-glucarate ligand, which may influence biodegradability and biological activity.

Comparative Physicochemical Properties

Compound Chemical Formula Molecular Weight (g/mol) Solubility in Water Key Applications Toxicity Profile
Dialuminium Tris(D-glucarate) Hypothetical: Al₂(C₆H₆O₈)₃ ~600 (estimated) Likely moderate (requires experimental validation) Detoxification, pharmaceuticals (inferred) Unknown; aluminum salts generally have low acute toxicity
Calcium D-Glucarate C₆H₆O₈Ca ~274 (estimated) High Dietary supplements, detoxification Low toxicity; non-irritating
Aluminium Sulphate Solution Al₂(SO₄)₃ 342.15 High Water treatment, paper industry Corrosive; environmental aluminum release concerns
Dialuminium Chloride Pentahydroxide Al₂Cl(OH)₅ 210.45 High Water treatment, cosmetics Low acute toxicity; not a PBT substance

Research Findings on D-Glucarate Metabolism

  • Degradation Pathways: In Acinetobacter baylyi ADP1, D-glucarate is metabolized via enzymatic conversion to α-ketoglutarate semialdehyde (α-KGSA), a precursor to α-ketoglutarate, a key tricarboxylic acid cycle intermediate .
  • Environmental Impact : Aluminum-based compounds like dialuminium chloride pentahydroxide hydrolyze into naturally occurring aluminum hydroxide species, which adsorb to colloidal matter and exhibit negligible bioaccumulation in aquatic organisms .

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